molecular formula C16H17ClN2O3S B2987382 1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1096037-09-0

1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2987382
CAS No.: 1096037-09-0
M. Wt: 352.83
InChI Key: RMAJGBRSMJAFFW-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H17ClN2O3S and its molecular weight is 352.83. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization and Therapeutic Potential

1-(2-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, as a chemical compound, might not have direct research findings available. However, compounds with similar structures have been explored for various pharmacological effects and potential therapeutic applications. For instance, PF-04455242, a compound with a related sulfonyl and pyrrolidine structure, has been identified as a high-affinity antagonist selective for κ-opioid receptors. This compound demonstrated antidepressant-like efficacy, potential for treating depression, and addiction disorders by attenuating the behavioral effects of stress and reinstating extinguished cocaine-seeking behavior in animal models. It highlights the potential of compounds with similar structural features in neuroscience research and therapy development (Grimwood et al., 2011).

Anti-HIV Activity

Compounds featuring the pyrrolidin-1-ylsulfonyl moiety have been designed as truncated analogs for anti-HIV agents. Specifically, Acylamino Pyrryl Aryl Sulfones (APASs) demonstrated activity at submicromolar concentrations, comparable to nevirapine, a standard anti-HIV medication. This suggests that the structural framework of this compound could be relevant in the design of new antiretroviral drugs (Silvestri et al., 2002).

Molecular Chemistry and Synthesis

The synthetic routes and chemical reactions involving compounds with pyrrolidinyl and sulfonyl groups have been extensively studied, indicating their versatility in organic synthesis. For example, the cyano[4+2]-cycloaddition to produce 5-alkyl-2-(p-tolylsulfonyl)pyridines showcases the reactivity of sulfonyl-containing pyridines, which could relate to the synthesis or reactivity of this compound (Rüffer & Breitmaier, 1989).

Electropolymerization and Conducting Polymers

The study of derivatized bis(pyrrol-2-yl) arylenes for electropolymerization, leading to conducting polymers, highlights the potential of pyrrolidine-containing compounds in materials science. These compounds oxidize at relatively low potentials to form cation radicals, suggesting that similar compounds like this compound might have applications in the development of new materials with electronic properties (Sotzing et al., 1996).

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-15-6-2-1-5-13(15)11-18-12-14(7-8-16(18)20)23(21,22)19-9-3-4-10-19/h1-2,5-8,12H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAJGBRSMJAFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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